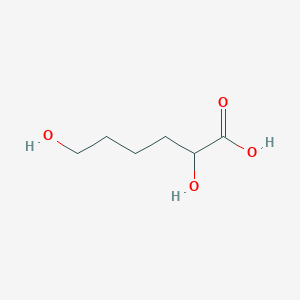
4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a tetrahydropyran ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction involving a diol and an acid catalyst.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in anhydrous conditions for introducing the carbonitrile group.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: The compound is used as a building block in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets. The pyrimidine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes or receptors, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile: This compound is unique due to the presence of both a trifluoromethyl group and a tetrahydropyran ring, which confer distinct chemical and biological properties.
2-(Trifluoromethyl)pyrimidine Derivatives: These compounds share the trifluoromethyl-pyrimidine core but lack the tetrahydropyran ring, resulting in different chemical reactivity and biological activity.
Tetrahydropyran Derivatives: These compounds contain the tetrahydropyran ring but lack the trifluoromethyl-pyrimidine core, leading to different applications and properties.
Uniqueness
The combination of the trifluoromethyl-pyrimidine core and the tetrahydropyran ring in this compound makes it a unique compound with distinct chemical and biological properties. This uniqueness allows for its potential use in a wide range of scientific research and industrial applications.
Properties
Molecular Formula |
C11H10F3N3O |
|---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)pyrimidin-5-yl]oxane-4-carbonitrile |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)9-16-5-8(6-17-9)10(7-15)1-3-18-4-2-10/h5-6H,1-4H2 |
InChI Key |
JMOITGKZHOGRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C2=CN=C(N=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)


![(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl](/img/structure/B13041967.png)
![(R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13041973.png)





![(6S,9S)-8-((2-Aminobenzo[d]thiazol-4-yl)methyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13042000.png)



